

Depropyl Rotigotine (CAS 153409-14-4): Technical Guide to Impurity Profiling and Control

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Compound of Interest

Compound Name: *Depropyl Rotigotine*

Cat. No.: *B14132952*

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Core Directive & Executive Summary

This technical guide provides a comprehensive analysis of **Depropyl Rotigotine** (CAS 153409-14-4), a critical chemical entity in the lifecycle of the Parkinson's disease therapeutic, Rotigotine. Identified as both a key metabolic product and a process-related impurity (EP Impurity C), its control is mandatory under ICH Q3A/B guidelines.

This document moves beyond basic identification to explore the mechanistic causality of its formation, robust synthesis protocols for reference standards, and validated analytical methodologies for its quantification.

Key Technical Specifications

Parameter	Detail
Common Name	Depropyl Rotigotine; Despropyl Rotigotine
Chemical Name	(6S)-6-[2-(thiophen-2-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-1-ol
CAS Number	153409-14-4
Molecular Formula	C ₁₆ H ₁₉ NOS
Molecular Weight	273.39 g/mol
Regulatory Status	EP Impurity C; USP Related Compound C
Function	Synthetic Intermediate; Degradant; Metabolite

Chemical Identity & Physicochemical Properties[4] [5][6]

Depropyl Rotigotine is the secondary amine precursor to the tertiary amine drug Rotigotine. Structurally, it lacks the N-propyl group responsible for the parent drug's optimal lipophilicity and receptor binding kinetics.

Structural Logic

The molecule consists of a chiral aminotetralin core linked to a thiophene ethyl chain. The secondary amine functionality significantly alters its physicochemical profile compared to the parent drug, reducing its LogP and increasing its polarity.

Table 1: Physicochemical Comparison

Property	Rotigotine (Parent)	Depropyl Rotigotine (Impurity)	Impact on Analysis
Amine Type	Tertiary	Secondary	Different pH dependence; potential for derivatization.
LogP (Calc)	~4.5	~3.5	Depropyl elutes earlier in Reverse Phase HPLC.
pKa (Base)	~10.5	~10.0	Requires high pH mobile phase or ion-pairing for sharp peaks.
Solubility	High in EtOH, DMSO	Soluble in MeOH, DMSO; Low in water (free base)	Standard preparation requires organic co-solvent.

Formation Pathways & Causality

Understanding the origin of **Depropyl Rotigotine** is essential for implementing effective control strategies in both Drug Substance (DS) manufacturing and Drug Product (DP) stability monitoring.

Synthetic Origin (Process Impurity)

In many synthetic routes, **Depropyl Rotigotine** acts as the penultimate intermediate. The final step typically involves the alkylation of this secondary amine with propyl bromide or reductive amination with propionaldehyde.

- Root Cause: Incomplete alkylation reaction.
- Control: Monitor reaction conversion rates; purge unreacted intermediate via crystallization.

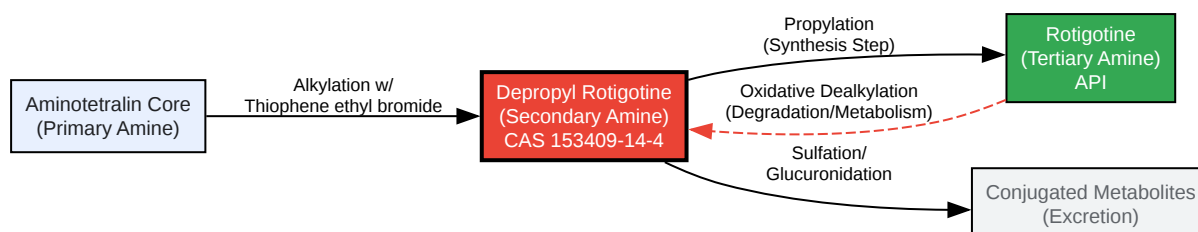
Degradation Pathway (Stability)

Depropyl Rotigotine is a primary degradation product formed via oxidative N-dealkylation. This reaction is catalyzed by light, heat, or transition metal impurities in the formulation matrix.

- Mechanism: Radical abstraction of an
-proton on the propyl chain
Carbinolamine intermediate
Hydrolysis to secondary amine + propanal.

Metabolic Pathway (Pharmacokinetics)

In vivo, the molecule is generated via CYP450-mediated N-dealkylation. While the parent drug is a potent agonist, **Depropyl Rotigotine** is largely considered biologically inactive and is rapidly conjugated (sulfated/glucuronidated) for excretion.[1]



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Figure 1: Interrelationship between synthesis, degradation, and metabolism of Rotigotine.

Synthesis of Reference Standard

To validate analytical methods, a high-purity reference standard of **Depropyl Rotigotine** is required. The following protocol describes a robust synthesis starting from the chiral aminotetralin.

Protocol: Direct Alkylation

Objective: Synthesize (S)-6-[2-(thiophen-2-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-1-ol.

Reagents:

- (S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-ol (Starting Material)[2]
- 2-(2-Thienyl)ethyl toluene-4-sulfonate (Alkylation Agent)
- Sodium Carbonate () or DIPEA (Base)
- Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

- Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of (S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-ol in ACN (10 mL/g).
- Addition: Add 1.1 eq of 2-(2-Thienyl)ethyl toluene-4-sulfonate and 2.0 eq of anhydrous .
- Reaction: Heat the mixture to reflux (approx. 80-82°C) under nitrogen atmosphere. Monitor by TLC or HPLC for consumption of the primary amine (approx. 12-18 hours).
 - Critical Control: Avoid over-alkylation (formation of tertiary amines if excess alkylating agent is used).
- Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve residue in Ethyl Acetate and wash with water. The crude product is purified via column chromatography (Silica gel; Gradient: Hexane/Ethyl Acetate).
- Salt Formation (Optional): Treat the free base with 1.0 eq of HCl in isopropanol to precipitate the hydrochloride salt for enhanced stability.

Analytical Control Strategy (HPLC)

The quantification of **Depropyl Rotigotine** requires a stability-indicating HPLC method capable of separating the impurity from the API and other potential degradants (e.g., N-oxide).

Method Parameters (Validated)

This method is derived from standard pharmacopeial principles for Rotigotine impurities.

Parameter	Condition
Column	C18, 150 x 4.6 mm, 3.5 μ m (e.g., Zorbax SB-C18 or XBridge C18)
Mobile Phase A	0.05% TFA in Water (pH ~2.5) or Phosphate Buffer pH 3.0
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Column Temp	40°C
Detection	UV at 225 nm (max absorption for thiophene moiety)
Injection Vol	10 μ L

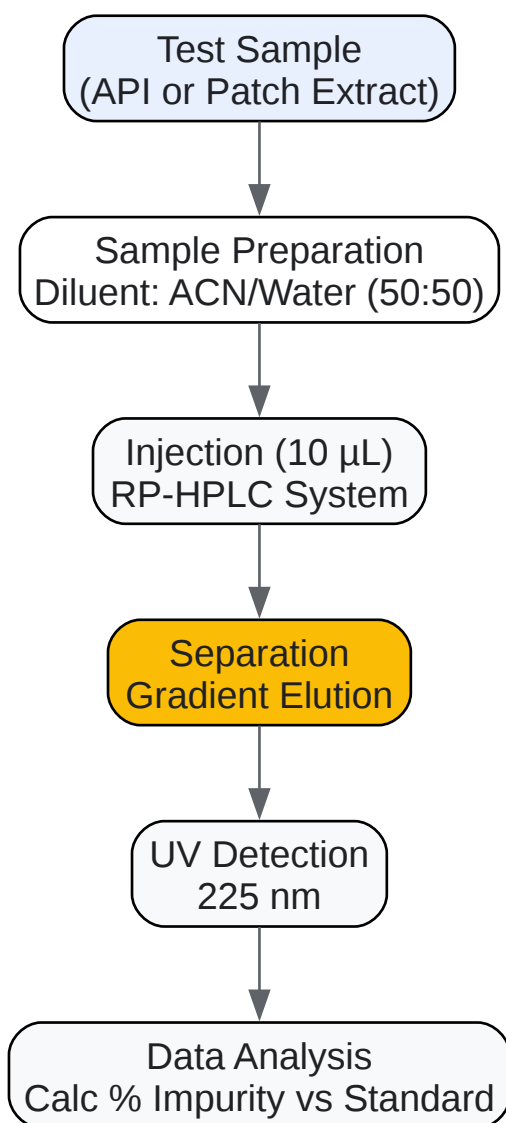
Gradient Profile

- 0 min: 85% A / 15% B
- 15 min: 60% A / 40% B
- 25 min: 20% A / 80% B (Column Wash)
- 30 min: 85% A / 15% B (Re-equilibration)

System Suitability Criteria:

- Resolution (): > 2.0 between **Depropyl Rotigotine** and Rotigotine.

- Tailing Factor: < 1.5 (Amine tailing is common; ensure low pH or end-capped column).
- Relative Retention Time (RRT): **Depropyl Rotigotine** typically elutes at RRT ~0.85-0.90 relative to Rotigotine.



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Figure 2: Analytical workflow for the quantification of **Depropyl Rotigotine**.

Regulatory & Safety Context

ICH Q3A/B Limits

- Reporting Threshold: 0.05% or 0.10% (depending on dose).

- Identification Threshold: 0.10% or 0.20%.
- Qualification Threshold: 0.15% or 0.20%.

Safety Assessment

While Rotigotine is a potent dopamine agonist, **Depropyl Rotigotine** is generally characterized as biologically inactive or possessing significantly reduced affinity.

- Receptor Binding: The N-propyl group is crucial for the specific conformational fit into the D2/D3 receptor pocket. Loss of this group (Depropyl) drastically increases values (lower affinity).
- Toxicity: There are no specific alerts for genotoxicity associated with the loss of the propyl group. However, as a secondary amine, it must be monitored for potential nitrosamine formation if nitrosating agents are present in the formulation process.

References

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